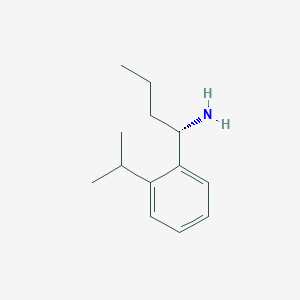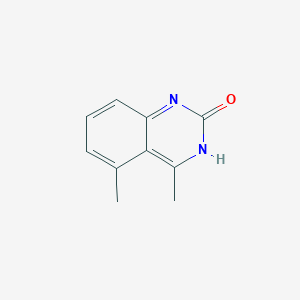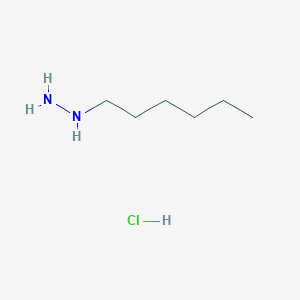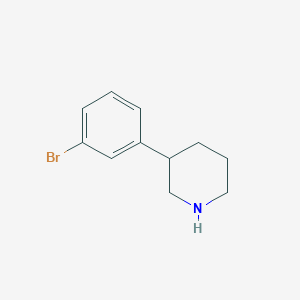![molecular formula C16H18ClNO2 B12973646 4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B12973646.png)
4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride is an organic compound with significant applications in various scientific fields This compound is characterized by the presence of a biphenyl group attached to an aminobutanoic acid moiety, forming a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride typically involves the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Amination: The biphenyl intermediate undergoes amination using a suitable amine source under catalytic conditions to introduce the amino group.
Butanoic Acid Formation: The amino-biphenyl compound is then reacted with a butanoic acid derivative to form the desired aminobutanoic acid.
Hydrochloride Salt Formation: Finally, the aminobutanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro-biphenyl derivatives, hydroxylamine derivatives.
Reduction: Amino-biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives, substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride involves its interaction with specific molecular targets. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the aminobutanoic acid moiety can interact with polar or charged residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl-4-carboxylic acid: Similar biphenyl structure but with a carboxylic acid group instead of an aminobutanoic acid.
4-Aminobiphenyl: Contains an amino group attached directly to the biphenyl structure.
4-Phenylbutanoic acid: Features a phenyl group attached to a butanoic acid moiety.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride is unique due to the combination of its biphenyl and aminobutanoic acid components, which confer distinct chemical and biological properties. This compound’s ability to interact with both hydrophobic and polar environments makes it versatile for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H18ClNO2 |
|---|---|
Peso molecular |
291.77 g/mol |
Nombre IUPAC |
3-amino-4-(4-phenylphenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,15H,10-11,17H2,(H,18,19);1H |
Clave InChI |
OBYYHHGRCZYCAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12973603.png)
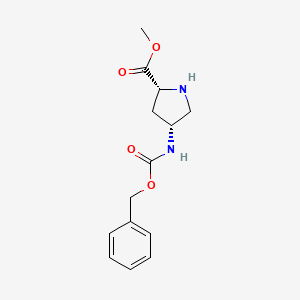
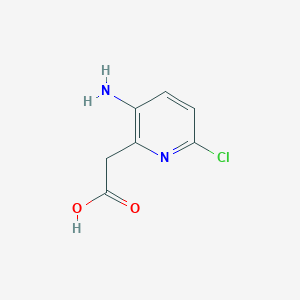
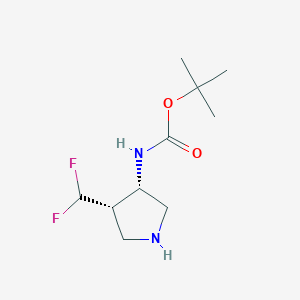
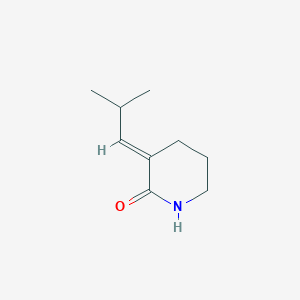
![2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)
